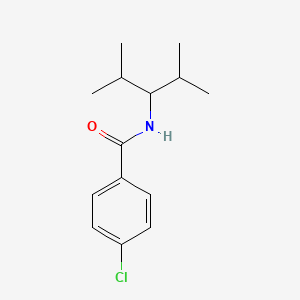![molecular formula C15H20N2O2S B5850560 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)
1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a critical component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TLR4 signaling is implicated in the pathogenesis of various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease. TAK-242 has been demonstrated to inhibit TLR4 signaling and reduce inflammation in preclinical models, making it a promising therapeutic target for these diseases.
作用機序
TAK-242 is a selective inhibitor of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. This compound is a transmembrane receptor that recognizes various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, this compound recruits adaptor proteins, leading to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to the production of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. TAK-242 inhibits this compound signaling by binding to an intracellular domain of this compound and preventing the recruitment of adaptor proteins.
Biochemical and physiological effects:
TAK-242 has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition to its anti-inflammatory effects, TAK-242 has also been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in a mouse model of sepsis. TAK-242 has also been shown to reduce the expression of matrix metalloproteinases (MMPs) and improve cartilage integrity in a rat model of arthritis.
実験室実験の利点と制限
One advantage of using TAK-242 in lab experiments is its specificity for 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. TAK-242 does not affect other TLRs or other signaling pathways, making it a useful tool for studying the role of this compound in various biological processes. However, one limitation of using TAK-242 is its potential off-target effects. TAK-242 has been shown to inhibit other proteins, such as the inflammasome, at high concentrations, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the development of TAK-242 as a therapeutic agent. One direction is the development of TAK-242 analogs with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the role of 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling in various diseases, such as cancer and neurodegenerative diseases, is an area of active research and may provide new opportunities for the development of TAK-242 as a therapeutic agent.
合成法
TAK-242 was first synthesized in 2006 by a team of researchers at Takeda Pharmaceutical Company Limited. The synthesis of TAK-242 involves a series of chemical reactions, starting with the reaction of 4-tert-butylbenzene with chlorosulfonic acid to form 4-tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with 3,5-dimethylpyrazole to form TAK-242.
科学的研究の応用
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases. In a mouse model of sepsis, TAK-242 was shown to improve survival and reduce inflammation by inhibiting 1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole signaling. In a rat model of arthritis, TAK-242 was shown to reduce joint inflammation and cartilage damage. In a mouse model of inflammatory bowel disease, TAK-242 was shown to reduce inflammation and improve intestinal barrier function. These preclinical studies suggest that TAK-242 may have therapeutic potential for a wide range of inflammatory diseases.
特性
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-10-12(2)17(16-11)20(18,19)14-8-6-13(7-9-14)15(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBHRVPMMPJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)

![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)


![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)
